(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride is a compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline core Subsequent functionalization steps introduce the chloro, methyl, and propyl groups at specific positions on the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound with a quinoline core.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbamimidothioate group, in particular, is not commonly found in other quinoline derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(8-chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S.ClH/c1-3-5-9-8(2)18-12-10(6-4-7-11(12)15)13(9)19-14(16)17;/h4,6-7H,3,5H2,1-2H3,(H3,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQCIYJQFBNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SC(=N)N)C=CC=C2Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.